Alkyl ether-degrading Rhodococcus sp. strain DEE5151, isolated from activated sewage sludge, has an activity for the oxidation of a variety of alkyl ethers, aralkyl ethers and dibenzyl ether. The whole cell activity for diethyl ether oxidation was effectively inhibited by 2,3-dihydrofurane, ethyl vinyl ether and glutaraldehyde. Glutaraldehyde of less than 30 uM inhibited the activity by a competitive manner with the inhibition constant, K(I) of 7.07+/-1.36 uM. The inhibition type became mixed at higher glutaraldehyde concentrations >30 uM, probably due to the inactivation of the cell activity by the Schiff-base formation. Structurally analogous ethyl vinyl ether inhibited the diethyl ether oxidation activity in a mixed manner with decreasing the apparent maximum oxidation rate, v(max)(app), and increasing the apparent Michaelis-Menten constant, K(M)(app). The mixed type inhibition by ethyl vinyl ether seemed to be introduced not only by the structure similarity with diethyl ether, but also by the reactivity of the vinyl ether with cellular components in the whole cell system.
1. In rats, surgically anesthetized with Urethane, an increase in the depth of anesthesia upon administration of ethyl carbamate (Urethane), pentobarbitone sodium (Nembutal), thiopentone sodium (Intraval), althesin, ketamine, trichloroethylene, halothane, methoxyflurane, diethyl ether, ethyl-vinyl ether, cyclopropane, enflurane or chloroform resulted in a dose-dependent increase in the latency, the decrease in the amplitudes of the initial positive and negative components of the short latency cortical response to electrical stimuli applied to the forepaw. 2. The same changes were seen when starting from initially unanesthetized rats and anesthetizing them with Urethane. 3. With all the inhalational agents used, these changes lasted for as long as the administration except with nitrous oxide where the changes in the cortical response were transient. 4. The tranquilizing agents diazepam, chlordiazepoxide, and haloperidol showed no such action. Chloral hydrate and chlorpromazine, on the other hand, produced moderate changes in the evoked cortical response similar to those seen with the other anesthetic agents used.
The effects of ten inhalational anesthetic agents on drug metabolism were studied in rats. Male Sprague Dawley-rats were exposed to below anesthetic concentrations of the test agents 7 hours a day for 1 to 7 days, or up to 15 days when nitrous-oxide was used. A single intraperitoneal injection of 125 milligrams per kilogram (mg/kg) hexobarbital, a sleep inducer, was given 20 to 22 hours after the last exposure to the anesthetic, and sleeping time was determined. Some animals were given an intraperitoneal injection of 50 mg/kg SKF-525-A, an inhibitor of hepatic microsomal enzyme activity, 30 minutes before the hexobarbital injection. Liver homogenates prepared from some rats pretreated with diethyl-ether or halothane were incubated with hexobarbital and assayed for O-demethylase activity and aniline-hydroxylase activity. Hexobarbital sleeping time was significantly reduced after a single 7 hour exposure to diethyl-ether, isopropyl-ether, fluroxene, enflurane, and Forane. Two exposures to halothane and ethyl-vinyl-ether were required to cause a significant reduction in sleeping time. Chloroform caused an increase in sleeping time after one exposure, no change with two or four exposures, and a decrease after five or more exposures. Nitrous-oxide and cyclopropane had no effect on hexobarbital sleeping time. SKF-525-A blocked the decrease in sleeping time caused by diethyl-ether and halothane. The rate of hydroxylation of hexobarbital and aniline by rat liver homogenates was increased by pretreatment with either diethyl-ether or halothane, but demethylase activity was increased only by diethyl-ether pretreatment. The authors conclude that exposure to inhalation anesthetics can enhance the ability of rats to metabolize drugs. ...